molecular formula C10H10N2O2 B2902867 2-(4-Cyanophenoxy)propanamide CAS No. 1040041-89-1

2-(4-Cyanophenoxy)propanamide

Cat. No.: B2902867
CAS No.: 1040041-89-1
M. Wt: 190.202
InChI Key: JHIGQTTZYWLCKT-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)propanamide is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol It is characterized by the presence of a cyanophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenoxy)propanamide typically involves the reaction of 4-cyanophenol with 2-bromopropanamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenoxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives .

Scientific Research Applications

2-(4-Cyanophenoxy)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenoxy)propanamide involves its interaction with specific molecular targets. The cyanophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The propanamide backbone may also play a role in binding to target proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenoxy)ethanol
  • 2-(4-Cyanophenoxy)acetic acid
  • 2-(4-Cyanophenoxy)propanoic acid

Uniqueness

2-(4-Cyanophenoxy)propanamide is unique due to its specific combination of a cyanophenoxy group and a propanamide backbone. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the amide group in this compound allows for hydrogen bonding and interactions with biological targets, which may not be as pronounced in other similar compounds .

Properties

IUPAC Name

2-(4-cyanophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIGQTTZYWLCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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